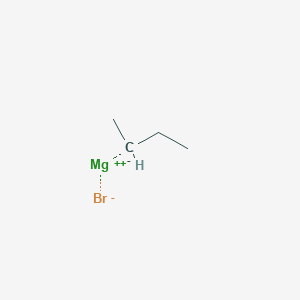
Bromuro de sec-butilmagnesio
Descripción general
Descripción
Bromo(1-methylpropyl)magnesium is a useful research compound. Its molecular formula is C4H9BrMg and its molecular weight is 161.32 g/mol. The purity is usually 95%.
The exact mass of the compound Bromo(1-methylpropyl)magnesium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bromo(1-methylpropyl)magnesium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromo(1-methylpropyl)magnesium including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica
s-BuMgBr es un reactivo de Grignard, que es fundamental en la síntesis orgánica. Actúa como un nucleófilo que puede formar enlaces carbono-carbono, permitiendo la síntesis de una amplia gama de compuestos orgánicos. Por ejemplo, se utiliza en la preparación de alcoholes, ácidos carboxílicos y otros grupos funcionales a través de reacciones con compuestos carbonílicos como aldehídos y cetonas .
Intermediarios farmacéuticos
En la industria farmacéutica, s-BuMgBr sirve como un intermedio clave en la síntesis de varios fármacos. Está involucrado en la construcción de moléculas complejas que son ingredientes farmacéuticos activos (API). Esto incluye la síntesis de estatinas, que son cruciales para controlar los niveles de colesterol .
Fabricación de LED
El compuesto encuentra aplicaciones en la fabricación de diodos emisores de luz (LED). Se utiliza para depositar películas delgadas de materiales orgánicos que emiten luz cuando se les hace pasar una corriente eléctrica. Este proceso es esencial para producir LED de alta eficiencia y larga duración .
Deposición de película delgada
s-BuMgBr se utiliza en técnicas de deposición de película delgada, como la deposición química en fase vapor (CVD). Estas películas delgadas son críticas en varias tecnologías, incluidas las células solares, donde mejoran la eficiencia de la absorción de luz y la conversión de energía .
Química industrial
En la química industrial, s-BuMgBr se utiliza como catalizador y reactivo para diversas reacciones químicas. Su papel en la catálisis es significativo para los procesos de producción a gran escala, particularmente en la creación de polímeros y otras macromoléculas .
Ciencia de los materiales
Los investigadores en ciencia de los materiales utilizan s-BuMgBr para sintetizar nuevos materiales con propiedades únicas. Es fundamental para crear compuestos que contienen magnesio, que se estudian por su potencial en materiales livianos y de alta resistencia .
Síntesis agroquímica
s-BuMgBr también se utiliza en la síntesis de agroquímicos. Ayuda a crear compuestos que sirven como pesticidas o fertilizantes, contribuyendo al desarrollo de productos agrícolas más eficientes y respetuosos con el medio ambiente .
Reacciones de polimerización
Por último, s-BuMgBr puede actuar como iniciador en reacciones de polimerización por apertura de anillo. Esta aplicación es crucial para producir tipos específicos de polímeros con propiedades deseadas para su uso en dispositivos médicos, envasado y materiales biodegradables .
Mecanismo De Acción
Target of Action
Sec-Butylmagnesium Bromide is a Grignard reagent . Grignard reagents are organometallic compounds that are primarily used as reagents, catalysts, and precursor materials in various chemical reactions . They are typically used in reactions with carbonyl groups, where they act as nucleophiles .
Mode of Action
Sec-Butylmagnesium Bromide, like other Grignard reagents, is highly reactive. It can readily react with a variety of electrophilic compounds, particularly carbonyl compounds, to form new carbon-carbon bonds . This makes it a valuable tool in the synthesis of a wide range of organic compounds.
Biochemical Pathways
The primary biochemical pathway involving sec-Butylmagnesium Bromide is the Grignard reaction . In this reaction, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom of a carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the synthesis of alcohols, ketones, aldehydes, and other organic compounds .
Result of Action
The primary result of the action of sec-Butylmagnesium Bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceuticals and other applications .
Action Environment
The action of sec-Butylmagnesium Bromide is highly dependent on the environment. It is typically used in anhydrous conditions, as it reacts vigorously with water . It also requires a polar aprotic solvent, such as diethyl ether, for the Grignard reaction to proceed . Temperature can also affect the reaction, with lower temperatures often used to control the rate of the reaction .
Propiedades
IUPAC Name |
magnesium;butane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHFRLGXCNEKRX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919307 | |
| Record name | Magnesium bromide butan-2-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922-66-7 | |
| Record name | Magnesium bromide butan-2-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the steric bulk of the alkyl group in Grignard reagents influence the polymerization of methyl methacrylate?
A1: Research indicates that increasing the steric bulk of the alkyl group in Grignard reagents significantly impacts the polymerization of methyl methacrylate []. Specifically, bulkier alkyl groups, like sec-butyl, lead to higher initiation efficiency and overall polymer yield. Additionally, the resulting polymers tend to exhibit narrower molecular weight distributions []. This observation can be attributed to the reduced occurrence of side reactions during the polymerization initiation stage when bulkier Grignard reagents are used.
Q2: Can sec-butylmagnesium bromide be used to synthesize syndiotactic poly(methyl methacrylate) with high stereoregularity?
A2: Yes, sec-butylmagnesium bromide has proven effective in achieving high syndiotacticity in poly(methyl methacrylate) synthesis []. When polymerization is conducted at low temperatures (-110°C) in a tetrahydrofuran-dimethoxyethane solvent mixture, using sec-butylmagnesium bromide as the initiator, the resulting polymer exhibits a high syndiotactic triad content (94.9%) and a narrow molecular weight distribution (Mw/Mn = 1.39) [].
Q3: Beyond polymerization, what other synthetic applications utilize sec-butylmagnesium bromide?
A3: sec-Butylmagnesium bromide acts as a valuable reagent in various synthetic transformations. One example is its use in the preparation of deuterium-labeled aldehydes. Specifically, it reacts with N-(1,1,3,3-tetramethylbutyl)formamide to yield 2-methylbutanal-1-d, a deuterated aldehyde, through a multi-step process involving isonitrile formation and hydrolysis [].
Q4: Are there any examples of sec-butylmagnesium bromide participating in transition-metal-catalyzed reactions?
A4: Research demonstrates the utility of sec-butylmagnesium bromide in iron-catalyzed cross-coupling reactions []. This Grignard reagent reacts with 3-chloroprop-2-en-1-ylamines in the presence of an iron catalyst, offering a novel route for the construction of complex amine derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)

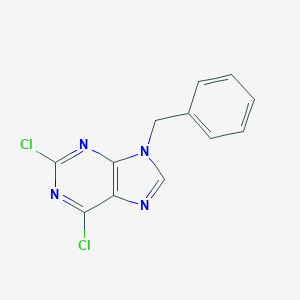
![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)
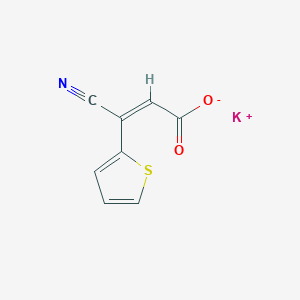
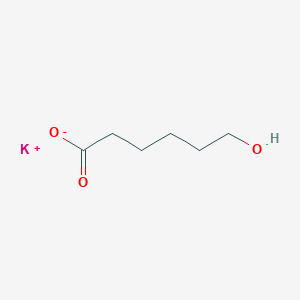
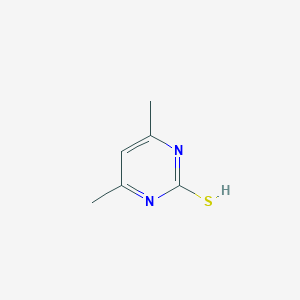
![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)
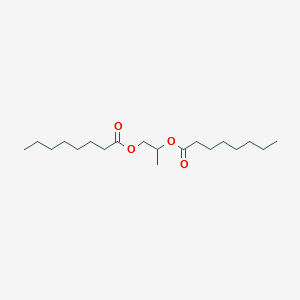
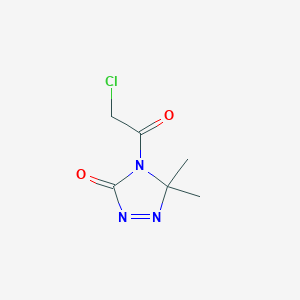
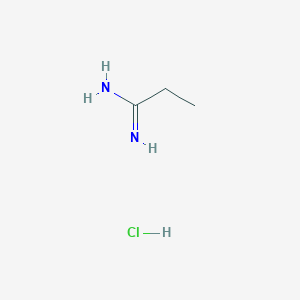
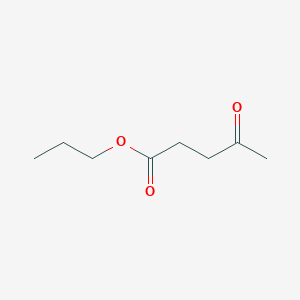
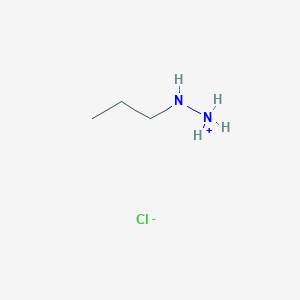
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)
